Choline stearate
CAS No.: 23464-76-8
Cat. No.: VC3877604
Molecular Formula: C23H48NO2+
Molecular Weight: 370.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23464-76-8 |
|---|---|
| Molecular Formula | C23H48NO2+ |
| Molecular Weight | 370.6 g/mol |
| IUPAC Name | trimethyl(2-octadecanoyloxyethyl)azanium |
| Standard InChI | InChI=1S/C23H48NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4/h5-22H2,1-4H3/q+1 |
| Standard InChI Key | SGFBLYBOTWZDDE-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Choline stearate consists of a choline cation (trimethyl(2-hydroxyethyl)ammonium) linked via an ester bond to stearic acid (octadecanoic acid). The stearate moiety contributes a long aliphatic chain (C<sub>18</sub>), imparting lipophilicity, while the choline group provides hydrophilicity. This amphiphilic nature underpins its surfactant-like behavior .
The IUPAC name for choline stearate is trimethyl(2-octadecanoyloxyethyl)azanium, and its SMILES notation is CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C . X-ray crystallography and computational models indicate that the molecule adopts a conformation where the stearate chain extends linearly, maximizing hydrophobic interactions .
Physicochemical Characteristics
Key physicochemical properties of choline stearate are summarized in Table 1.
Table 1: Physicochemical Properties of Choline Stearate
The high XLogP3 value (8.6) reflects its lipophilic character, consistent with its classification as a long-chain fatty acid derivative . Its insolubility in aqueous media necessitates formulation strategies such as micellization or complexation for biomedical applications .
Synthesis and Manufacturing
Modern Aqueous Synthesis
A patent by Whiston and Smith (US2774759A) describes an optimized aqueous synthesis route :
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Reaction of Trimethylamine with Ethylene Oxide:
Trimethylamine (aqueous solution) reacts with ethylene oxide at temperatures below 30°C to form choline base. -
Partial Neutralization:
The choline base is partially neutralized (50–95%) with stearic acid to minimize side reactions. -
Distillation:
Unreacted trimethylamine is removed via vacuum distillation. -
Final Neutralization:
Residual choline base is neutralized with stearic acid to yield choline stearate.
This method eliminates costly solvents and reduces byproduct formation, making it economically viable for large-scale production .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using a Newcrom R1 column (3 µm particles) is the gold standard for analyzing choline stearate . Typical conditions include:
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Mobile Phase: Acetonitrile/water with 0.1% phosphoric acid (formic acid for MS compatibility).
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Detection: UV absorbance at 210 nm or mass spectrometry.
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Retention Time: 5–7 minutes, depending on column dimensions .
This method achieves baseline separation of choline stearate from impurities, enabling pharmacokinetic studies and quality control .
Applications in Pharmaceutical Formulations
Surfactant in Drug Delivery
Choline stearate’s amphiphilic structure facilitates its use as a surfactant in lipid-based drug delivery systems. It enhances the solubility of poorly water-soluble drugs by forming micelles or liposomes . For example, in tablet formulations, it improves API dissolution rates, as demonstrated in bioequivalence studies of related choline salts .
Stability Challenges
Like other choline derivatives, choline stearate is highly hygroscopic, requiring excipients such as Neusilin® (magnesium aluminometasilicate) to prevent moisture uptake during storage . Accelerated stability studies (40°C/75% RH) confirm that proper excipient selection maintains tablet integrity for ≥3 months .
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